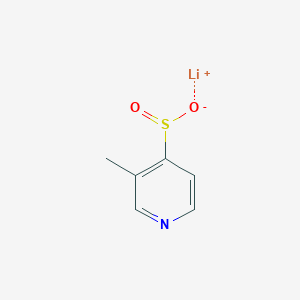
Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride” is a compound that has a molecular weight of 265.1 . It’s a solid substance stored in an inert atmosphere at 2-8°C . Another related compound is “Ethyl 2-(5-chloropyridin-2-yl)acetate” which has a molecular weight of 199.64 .
Molecular Structure Analysis
The InChI code for “Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride” is 1S/C9H9ClN2O3.ClH/c1-2-15-9(14)8(13)12-7-4-3-6(10)5-11-7;/h3-5H,2H2,1H3,(H,11,12,13);1H .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Facile Synthesis of Heterocyclic Compounds A study demonstrated the use of ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate in the facile one-pot synthesis of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines. This compound underwent conjugate addition and subsequent reactions to form novel monocyclic pyridines, benzothiazole and benzimidazole-fused pyridines, and pyrazolo[5,4-b]pyridines, showcasing its utility in creating complex heterocyclic structures (Latif, Rady, & Döupp, 2003).
Investigation into Polymorphism Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate was also instrumental in the investigation of polymorphism in pharmaceutical compounds, as seen in the study of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride. Spectroscopic and diffractometric techniques characterized two polymorphic forms, highlighting challenges in analytical and physical characterization of such compounds (Vogt, Williams, Johnson, & Copley, 2013).
Synthesis of Pyrrole Derivatives Another research application involved the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds, highlighting the compound's role in accessing a library of pyrrole derivatives, crucial for various pharmaceutical and agrochemical applications (Dawadi & Lugtenburg, 2011).
Chlorophyll Derivatives Study In the field of photophysics, ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate contributed to the synthesis of chlorophyll-a derivatives with pyridyl groups, aimed at understanding intramolecular π-conjugation and fluorescence properties. This research provides insights into the development of novel photosensitizers for applications in photodynamic therapy and solar energy conversion (Yamamoto & Tamiaki, 2015).
Anticancer Agent Synthesis The compound has been used in synthesizing potential anticancer agents, such as pyrido[4,3-b][1,4]oxazines and thiazines, demonstrating significant effects on the proliferation of cultured cells and suggesting its potential in the development of new therapeutic agents (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Cytotoxicity Studies Research also explored the synthesis and cytotoxicity of thieno[2,3-b]pyridine derivatives towards sensitive and multidrug-resistant leukemia cells, indicating the compound's utility in generating new chemotherapeutic options (Al-Trawneh et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-2-15-10(14)5-9(13)8-4-3-7(11)6-12-8/h3-4,6H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCXRWTVYHMKCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=NC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2766590.png)

![(E)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2766596.png)

![Tetrasodium 4-(3-{4-[1,5-dioxo-1,5-bis(4-sulfonatophenyl)pentan-3-yl]phenyl}-5-oxo-5-(4-sulfonatophenyl)pentanoyl)benzene-1-sulfonate](/img/structure/B2766599.png)

![8-bromo-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2766603.png)

![2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-propoxyphenyl)methyl]acetamide](/img/structure/B2766606.png)



![N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2766610.png)